molecular formula C17H20N6S B6441543 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2549040-33-5

2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No. B6441543
CAS RN: 2549040-33-5
M. Wt: 340.4 g/mol
InChI Key: UCJLYDJLAXAWBU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrido[2,3-d]pyrimidines can generally be synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrido[2,3-d]pyrimidines are known to inhibit protein tyrosine kinases .

Future Directions

The future directions for research into this compound would likely depend on its biological activity. Given the wide range of activities exhibited by pyrido[2,3-d]pyrimidines, there are many potential avenues for exploration .

properties

IUPAC Name

2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-15(12)22-7-9-23(10-8-22)16-14(11-18)5-4-6-19-16/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJLYDJLAXAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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